molecular formula C5H2F2N4O2 B11715483 1-(Difluoromethyl)-3-nitro-1H-pyrazole-4-carbonitrile

1-(Difluoromethyl)-3-nitro-1H-pyrazole-4-carbonitrile

Cat. No.: B11715483
M. Wt: 188.09 g/mol
InChI Key: PIDVWNPZFVGMIB-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-nitro-1H-pyrazole-4-carbonitrile is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group, a nitro group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Difluoromethyl)-3-nitro-1H-pyrazole-4-carbonitrile typically involves the difluoromethylation of a pyrazole precursor. One common method includes the reaction of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one with difluoromethylating agents

Industrial Production Methods

Industrial production methods for this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-3-nitro-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The difluoromethyl group can be involved in reduction reactions to form other functional groups.

    Substitution: The pyrazole ring can undergo substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents for oxidation reactions. Catalysts such as palladium or nickel are often employed to facilitate these transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-(Difluoromethyl)-3-amino-1H-pyrazole-4-carbonitrile .

Scientific Research Applications

1-(Difluoromethyl)-3-nitro-1H-pyrazole-4-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    3-(Difluoromethyl)-1-methyl-1H-pyrazole: Another pyrazole derivative with similar difluoromethyl substitution.

    1-(Difluoromethyl)-3-nitro-1H-pyrazole-4-carboxamide: A compound with a carboxamide group instead of a carbonitrile group.

Uniqueness

The presence of both the difluoromethyl and nitro groups enhances its reactivity and potential biological activity .

Properties

Molecular Formula

C5H2F2N4O2

Molecular Weight

188.09 g/mol

IUPAC Name

1-(difluoromethyl)-3-nitropyrazole-4-carbonitrile

InChI

InChI=1S/C5H2F2N4O2/c6-5(7)10-2-3(1-8)4(9-10)11(12)13/h2,5H

InChI Key

PIDVWNPZFVGMIB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1C(F)F)[N+](=O)[O-])C#N

Origin of Product

United States

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